Phospho-L-Tyrosine Disodium Salt

Description

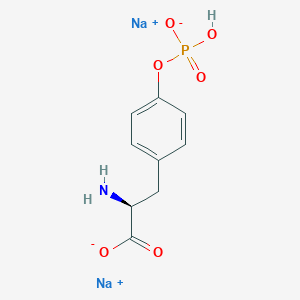

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;(2S)-2-amino-3-[4-[hydroxy(oxido)phosphoryl]oxyphenyl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12NO6P.2Na/c10-8(9(11)12)5-6-1-3-7(4-2-6)16-17(13,14)15;;/h1-4,8H,5,10H2,(H,11,12)(H2,13,14,15);;/q;2*+1/p-2/t8-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDNCBOICFISMSZ-JZGIKJSDSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)[O-])N)OP(=O)(O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)[O-])N)OP(=O)(O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10NNa2O6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1610350-91-8 | |

| Record name | L-Tyrosine, O-phosphono-, disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical and Physical Properties of Phospho L Tyrosine Disodium Salt

Phospho-L-Tyrosine Disodium (B8443419) Salt is a key reagent in the study of protein tyrosine phosphorylation. Its specific chemical and physical characteristics make it a valuable tool for biochemical and structural studies.

| Property | Value | Source(s) |

| IUPAC Name | disodium;(2S)-2-amino-3-(4-phosphonooxyphenyl)propanoate | nih.gov |

| Molecular Formula | C₉H₁₀NNa₂O₆P | cymitquimica.combsxaminoacids.comsigmaaldrich.com |

| Molecular Weight | 305.13 g/mol | cymitquimica.combsxaminoacids.comsigmaaldrich.com |

| Appearance | White powder or crystals | cymitquimica.combsxaminoacids.com |

| Solubility in Water | 25 g/L | bsxaminoacids.com |

| pH (10 g/L in H₂O) | 5.5 - 9.0 | bsxaminoacids.comsigmaaldrich.com |

| Storage Temperature | 2-8°C | bsxaminoacids.comsigmaaldrich.com |

This synthetic, modified amino acid is particularly useful due to its enhanced solubility in neutral pH solutions compared to the unmodified L-Tyrosine. bsxaminoacids.comsigmaaldrich.com This property allows for the preparation of highly concentrated feed solutions for cell culture applications, simplifying bioprocessing. nih.govsigmaaldrich.com

Advanced Methodological Applications in Tyrosine Phosphorylation Research

Phosphoproteomics and Mass Spectrometry Applications

The analysis of the phosphoproteome, the entire complement of phosphorylated proteins in a cell, presents significant analytical challenges due to the low abundance of phosphoproteins and the transient nature of phosphorylation. Mass spectrometry has emerged as the technology of choice for these studies, and phospho-L-tyrosine is critical for the development and validation of these complex workflows.

Given that tyrosine phosphorylation accounts for a small fraction of total protein phosphorylation, enrichment strategies are essential for their analysis. chromatographyonline.comwikipedia.org Immunoaffinity-based methods are particularly powerful for this purpose. bu.edu High-quality antibodies that specifically recognize phosphotyrosine residues are used to capture phosphotyrosine-containing proteins or peptides from complex cell lysates. chromatographyonline.comnih.gov This process, known as immunoprecipitation, allows for the selective isolation of these low-abundance molecules, making them amenable to identification by mass spectrometry. nih.gov

In this context, phospho-L-tyrosine can be used as a specific eluent. After the target phosphoproteins or phosphopeptides are bound to the antibody-coupled beads, a solution containing a high concentration of free phospho-L-tyrosine is introduced. The free phospho-L-tyrosine competes with the captured molecules for the antibody's binding sites, leading to the release of the enriched phosphoproteins or phosphopeptides, which can then be further analyzed. Furthermore, to effectively survey the tyrosine phosphoproteome, phosphotyrosine enrichment is often a critical step. cellsignal.com Some workflows even combine different enrichment techniques, such as immobilized metal affinity chromatography (IMAC) followed by immunoaffinity purification with a phosphotyrosine antibody, to enhance the specificity and coverage of identified phosphotyrosine sites. nih.gov

Understanding the dynamics of signaling pathways requires the ability to quantify changes in protein phosphorylation over time or in response to specific stimuli. Several quantitative phosphoproteomic strategies have been developed to study receptor tyrosine kinase (RTK) signaling. acs.org These methods often rely on stable isotope labeling, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), or chemical labeling reagents like isobaric tags for relative and absolute quantitation (iTRAQ). nih.govtandfonline.com

In these experiments, phospho-L-tyrosine can serve as a crucial component for method validation and quality control. For instance, known quantities of a stable isotope-labeled synthetic phosphopeptide containing phospho-L-tyrosine can be spiked into a biological sample. By monitoring the signal of this standard throughout the mass spectrometry analysis, researchers can assess the efficiency of the enrichment process and normalize the quantification of endogenous phosphopeptides. This ensures that observed changes in phosphorylation levels are biologically relevant and not due to technical variability. While direct incorporation of labeled phospho-L-tyrosine into proteins in vivo is complex, its use as an external or internal standard is invaluable for accurate quantification in phosphoproteomic studies. nih.gov

The accuracy and reliability of mass spectrometry-based assays for phosphoproteomics depend on proper instrument calibration and the use of appropriate controls. Phospho-L-tyrosine disodium (B8443419) salt, as a pure and stable compound, serves as an excellent analytical standard in this regard.

It can be used to:

Calibrate Mass Spectrometers: The known mass of phospho-L-tyrosine allows for the calibration of the mass-to-charge (m/z) axis of the mass spectrometer, ensuring accurate mass measurements of phosphopeptides.

Optimize Fragmentation Parameters: In tandem mass spectrometry (MS/MS), phosphopeptides are fragmented to determine their amino acid sequence and the precise location of the phosphate (B84403) group. The fragmentation pattern of phospho-L-tyrosine can be used to optimize the collision energy and other parameters to ensure efficient fragmentation and identification of phosphopeptides.

Serve as a Positive Control: Including phospho-L-tyrosine or a synthetic phosphopeptide containing it in a sample run can serve as a positive control to verify that the entire analytical workflow, from sample preparation to mass spectrometry analysis, is functioning correctly. A successful detection and identification of the standard provides confidence in the results obtained for the unknown phosphopeptides in the sample.

Development and Refinement of Biochemical Assays

Beyond mass spectrometry, phospho-L-tyrosine and its analogs are fundamental to a wide range of biochemical assays designed to measure the activity of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs), the enzymes that add and remove phosphate groups from tyrosine residues, respectively. wustl.edu

A common and straightforward method for measuring PTP activity is through the use of chromogenic substrates. nih.govnih.gov One of the most widely used substrates is p-Nitrophenyl Phosphate (pNPP). nih.govnih.govsigmaaldrich.comclinisciences.comassaygenie.com PTPs cleave the phosphate group from pNPP, generating p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 405 nm. nih.govsigmaaldrich.com While simple and inexpensive, pNPP is a non-specific substrate and may not reflect the physiological activity of PTPs accurately. nih.govhubrecht.eu

To address this, more specific peptide-based substrates containing phosphotyrosine have been developed. nih.govnih.gov The dephosphorylation of these peptides by PTPs can be monitored continuously by observing the change in ultraviolet absorbance at 282 nm or fluorescence at 305 nm. nih.gov This allows for the direct determination of kinetic parameters like Km and kcat from a single experiment. nih.gov Another approach involves using peptides with a 3-nitrophosphotyrosine residue. hubrecht.eu Dephosphorylation yields a 3-nitrotyrosine (B3424624) peptide, which can be detected spectrophotometrically at 415 nm. hubrecht.eu

Radiometric assays offer high sensitivity for measuring PTP activity. nih.gov These assays typically use a protein or peptide substrate that has been radioactively labeled with 32P or 33P on a tyrosine residue. nih.govyoutube.com PTP activity is determined by measuring the amount of radioactive inorganic phosphate released from the substrate. nih.gov

Table 1: Comparison of Spectrophotometric PTP Substrates

| Substrate | Principle | Detection Wavelength | Advantages | Disadvantages |

|---|---|---|---|---|

| p-Nitrophenyl Phosphate (pNPP) | Formation of yellow p-nitrophenol | 405 nm | Inexpensive, simple, wide linear range. nih.govnih.gov | Non-specific, not a physiological substrate. nih.govhubrecht.eu |

| Phosphotyrosine-containing peptides | Change in UV absorbance or fluorescence upon dephosphorylation | 282 nm (absorbance) or 305 nm (fluorescence) | More physiologically relevant, allows for continuous monitoring and kinetic analysis. nih.gov | May require specific peptide synthesis. |

Fluorometric and luminometric assays provide enhanced sensitivity for monitoring kinase and phosphatase activity. nih.govmedchemexpress.com A widely used fluorogenic substrate for phosphatases is 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP). nih.govmedchemexpress.comthermofisher.comsigmaaldrich.com Dephosphorylation of DiFMUP by PTPs produces the highly fluorescent compound 6,8-difluoro-4-methylumbelliferone (DiFMU), which can be monitored continuously. medchemexpress.com DiFMUP is particularly advantageous for assaying acid phosphatases as it exhibits strong fluorescence at acidic pH. nih.gov

Another fluorometric method is based on the ability of phosphotyrosine, but not tyrosine, to form highly fluorescent complexes with terbium (Tb3+). nih.gov PTP activity can be measured by the decrease in fluorescence as phosphotyrosine is hydrolyzed. nih.gov

Luminometric assays offer even greater sensitivity and are well-suited for high-throughput screening. bpsbioscience.com These assays often rely on the firefly luciferase system. bpsbioscience.com For phosphatase activity, a substrate like adenosine-3'-phosphate-5'-phosphosulfate can be used. nih.gov Its dephosphorylation by alkaline phosphatase initiates a cascade of enzymatic reactions that ultimately produce ATP, which is then detected by the light-producing reaction of luciferase. nih.gov For kinase activity, the assay can be designed to measure the depletion of ATP. bpsbioscience.com The remaining ATP is quantified by adding luciferin (B1168401) and luciferase, with the light output being inversely proportional to the kinase activity. bpsbioscience.com Proluciferin derivatives that become luciferase substrates upon the action of specific enzymes are also used to create highly sensitive and specific assays. nih.govpromega.comresearchgate.net

Table 2: Advanced Assay Methodologies

| Assay Type | Principle | Key Reagent/Substrate Example | Signal Measured | Application |

|---|---|---|---|---|

| Fluorometric | Enzymatic conversion of a non-fluorescent substrate to a fluorescent product. | 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) nih.govmedchemexpress.com | Increase in fluorescence | Continuous monitoring of phosphatase activity. medchemexpress.com |

| Fluorometric | Decrease in fluorescence of a phosphotyrosine-terbium complex upon dephosphorylation. | Phosphotyrosine and Terbium (Tb3+) nih.gov | Decrease in fluorescence | PTP activity measurement. nih.gov |

| Luminometric (Kinase) | Depletion of ATP by kinase activity, measured by luciferase reaction. | ATP, Luciferin, Luciferase bpsbioscience.com | Decrease in luminescence | Kinase activity and inhibitor screening. bpsbioscience.com |

| Luminometric (Phosphatase) | Enzymatic cascade initiated by dephosphorylation, leading to ATP production and luciferase reaction. | Adenosine-3'-phosphate-5'-phosphosulfate nih.gov | Increase in luminescence | Highly sensitive detection of phosphatase activity. nih.gov |

Chemical Synthesis and Biosynthetic Applications for Research Tools

Incorporation into Synthetic Peptides for Enzyme Substrate Profiling and Interaction Studies

The chemical incorporation of Phospho-L-Tyrosine into synthetic peptides is a fundamental technique for creating powerful research tools. rsc.org These synthetic phosphopeptides serve as precise mimics of the phosphorylated domains of natural proteins, enabling detailed investigations into enzyme kinetics and protein-protein interactions. rsc.orgnih.gov The synthesis is most commonly achieved using solid-phase peptide synthesis (SPPS) with specialized building blocks, such as Fmoc-Tyr(PO(OBzl)OH)-OH, where the phosphate group is protected to prevent unwanted side reactions during peptide chain elongation. sigmaaldrich.com

Enzyme Substrate Profiling: Synthetic phosphopeptides are invaluable substrates for studying the activity and specificity of protein tyrosine phosphatases (PTPs), the enzymes that remove phosphate groups from tyrosine residues. nih.govumn.edu By presenting a PTP with a specific phosphopeptide sequence, researchers can measure the rate of dephosphorylation and determine key kinetic parameters. umn.edu For example, kinetic analysis of the dephosphorylation of synthetic phosphopeptides by rat brain PTPase revealed classical Michaelis-Menten kinetics. umn.edu

| Phosphopeptide Length | Enzyme | Km (μM) | kcat/Km (s-1M-1) | Reference |

|---|---|---|---|---|

| 4 residues | Rat Brain PTPase | 68 ± 9 | 4.9 x 105 | umn.edu |

| 10 residues | Rat Brain PTPase | 42 ± 11 | 6.9 x 105 | umn.edu |

This data demonstrates how synthetic substrates can be used to precisely assess the catalytic efficiency of an enzyme. umn.edu Furthermore, libraries of phosphopeptides can be used to profile the substrate selectivity of different PTPs, providing insight into their biological roles. nih.gov

Interaction Studies: Tyrosine phosphorylation creates docking sites for proteins containing specific recognition modules, most notably the Src Homology 2 (SH2) and Phosphotyrosine Binding (PTB) domains. rsc.org Synthetic peptides containing Phospho-L-Tyrosine are essential for studying these interactions. They allow researchers to quantify binding affinities, determine the sequence context required for recognition, and screen for small molecule inhibitors that could disrupt these disease-relevant interactions. rsc.org For instance, the crystal structure of the IRS-1 PTB domain was solved in complex with a synthetic phosphopeptide from the insulin (B600854) receptor, revealing the precise molecular contacts that govern this critical signaling event. rsc.org

Design and Synthesis of Physiologically Stable Phosphotyrosine Analogs for Research

A significant challenge in using phosphotyrosine-containing compounds in biological assays is the lability of the phosphate group, which is readily cleaved by endogenous phosphatases. rsc.org To overcome this limitation, researchers have designed and synthesized physiologically stable phosphotyrosine analogs that mimic the structure and charge of pTyr but are resistant to hydrolysis. rsc.org These non-hydrolyzable mimetics serve as robust tools for biophysical characterization, inhibitor design, and probing signaling pathways. rsc.org

Several strategies have been successfully employed:

Phosphonate-Based Analogs: This approach replaces the labile P-O bond of the phosphate ester with a more stable P-C bond. One of the most promising analogs is phosphonodifluoromethyl phenylalanine (F₂pmp), which has been successfully used in the discovery of cell-permeable PTP inhibitors and for the affinity purification of SH2 domain-containing proteins. rsc.org

p-Carboxymethyl-L-phenylalanine (pCMF): This analog is not only resistant to phosphatase activity but can also be genetically encoded. acs.orgrsc.org Using an orthogonal tRNA/aminoacyl-tRNA synthetase pair, pCMF can be co-translationally incorporated into proteins in both E. coli and mammalian cells. acs.orgrsc.org This powerful technique allows for the creation of constitutively "phosphorylated" proteins, removing the complications of dynamic phosphorylation and dephosphorylation and facilitating detailed functional studies. rsc.org

| Analog Type | Example | Key Feature | Primary Application | Reference |

|---|---|---|---|---|

| Phosphonate-based | F₂pmp (phosphonodifluoromethyl phenylalanine) | Resistant to enzymatic hydrolysis by phosphatases. | Development of stable enzyme inhibitors and affinity ligands. | rsc.org |

| Genetically Encoded | pCMF (p-carboxymethyl-L-phenylalanine) | Resistant to hydrolysis and can be incorporated directly into proteins during synthesis. | Creation of constitutively active phosphoproteins for functional studies. | acs.orgrsc.org |

Utility in Advanced Cell Culture Media Formulation for Enhanced Research Feeds

In the field of biopharmaceutical manufacturing, particularly for the production of recombinant proteins like monoclonal antibodies, fed-batch cell culture is the predominant method. nih.gov A major technical challenge in these processes is the poor solubility of certain amino acids, especially L-tyrosine, at the neutral pH of culture media. nih.govbsxaminoacids.com This often necessitates the use of a separate, highly alkaline feed stock for tyrosine, which complicates the feeding process, increases contamination risks, and can cause detrimental pH spikes in the bioreactor. bsxaminoacids.comsigmaaldrich.comsigmaaldrich.com

Phospho-L-Tyrosine Disodium Salt has emerged as a highly effective solution to this problem. bsxaminoacids.com It is a modified amino acid derivative with vastly superior solubility at neutral pH compared to standard L-tyrosine. nih.govbsxaminoacids.com

| Compound | Solubility in Water | Solubility in Complex Feed (at neutral pH) | Reference |

|---|---|---|---|

| L-Tyrosine | ~0.45 g/L | Low, requires alkaline pH for high concentrations | nih.govbsxaminoacids.com |

| This compound | 25 g/L | Up to 70 g/L | bsxaminoacids.comsigmaaldrich.comsigmaaldrich.com |

This enhanced solubility allows for the formulation of highly concentrated, pH-neutral feeds, which provides several key benefits for research and manufacturing:

Process Simplification: It eliminates the need for a separate alkaline feed, allowing for a single, consolidated neutral feed strategy. nih.govsigmaaldrich.com

Enhanced Stability: The feed solutions are more stable at room temperature. sigmaaldrich.com

Prevention of pH Shocks: Adding a neutral feed avoids the caustic shocks to the cell culture that can occur with high-pH solutions. sigmaaldrich.com

Reduced Contamination Risk: A simpler, single-feed process minimizes handling and potential entry points for contaminants. sigmaaldrich.com

Mechanistic studies have shown that this compound is not taken up directly by the cells. Instead, it is efficiently cleaved in the cell culture supernatant by phosphatases that are naturally released by the cells. nih.gov This cleavage releases free, unmodified L-tyrosine and phosphate, which are then readily available for cellular uptake and protein synthesis. nih.gov Importantly, analysis has confirmed that intact phosphotyrosine is not incorporated into the final recombinant protein product. nih.gov

Emerging Research Frontiers and Theoretical Considerations

Systems Biology Approaches to Mapping Tyrosine Phosphorylation Networks

Systems biology has revolutionized our ability to comprehend the vast and dynamic nature of tyrosine phosphorylation networks. Rather than studying individual phosphorylation events in isolation, these approaches aim to generate a holistic view of the phosphotyrosine proteome (the "phosphoproteome"). A primary goal is the comprehensive identification and quantification of tyrosine phosphorylation sites and their dynamic regulation under various cellular conditions. pnas.org This allows researchers to map the intricate connections between kinases, phosphatases, and their substrates, ultimately revealing the architecture of signaling pathways. pnas.org

A key technology in this endeavor is mass spectrometry (MS)-based proteomics. scilit.com Advances in MS have enabled the identification and quantification of thousands of phosphorylation sites in a single experiment. nih.gov Methodologies such as "shotgun" proteomics using data-dependent acquisition (DDA) have been instrumental in the discovery of novel phosphorylation sites. scilit.com More recent developments, like the "SureQuant pTyr" method, combine targeted enrichment of phosphotyrosine-containing peptides with isotopically labeled internal standards to achieve highly accurate and reproducible quantification of hundreds of key phosphotyrosine sites, even from minimal sample amounts like those from tumors. scilit.com

These quantitative phosphoproteomic analyses provide snapshots of the signaling network's state in response to stimuli or in disease. For instance, comparing the phosphotyrosine profiles of normal versus cancerous cells can highlight aberrantly activated pathways, offering insights into oncogenic driving mechanisms and potential therapeutic targets. pnas.orgscilit.com The data generated from these large-scale studies are often integrated with computational models to infer kinase-substrate relationships and to understand how perturbations, such as oncogenic mutations, rewire the entire signaling network. pnas.org

Structural Biology Insights into Molecular Recognition of Phosphotyrosine Residues

The functional consequences of tyrosine phosphorylation are largely mediated by the specific recognition of the phosphotyrosine (pTyr) residue by specialized protein modules. Structural biology, primarily through X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, has provided atomic-level details of how these recognition events occur. The two most prominent families of pTyr-binding domains are the Src Homology 2 (SH2) and Phosphotyrosine Binding (PTB) domains. nih.gov

SH2 domains are relatively compact modules that recognize pTyr in the context of a short C-terminal peptide sequence. nih.gov Crystal structures of SH2 domains in complex with phosphopeptides have revealed a canonical binding mode. nih.govnih.gov This typically involves a conserved, positively charged pocket that accommodates the negatively charged phosphate (B84403) group of pTyr, and a second, more variable pocket that interacts with residues C-terminal to the pTyr, thereby conferring binding specificity. nih.gov For example, the structure of the SH2 domain of the adapter protein SH2-B bound to a phosphopeptide from the Janus kinase-2 (Jak2) shows specific recognition of a glutamate (B1630785) residue at the +1 position and a hydrophobic residue at the +3 position relative to the phosphotyrosine. nih.govnih.gov This sequence-specific recognition is crucial for distinguishing between a multitude of potential binding partners within the cell. nih.gov

PTB domains also recognize pTyr-containing motifs, but they exhibit greater structural and functional diversity than SH2 domains. nih.gov Some PTB domains, like the one in the insulin (B600854) receptor substrate (IRS-1), bind to a NPXpY motif. In addition to these classical domains, research has uncovered other, more atypical pTyr recognition modules, highlighting the versatility of phosphotyrosine-mediated interactions in cellular signaling. nih.gov Structural studies have also revealed how tyrosine phosphorylation can act as a negative regulatory mechanism. For instance, phosphorylation of specific tyrosine residues within an SH3 domain can sterically block its ligand-binding groove, thereby inhibiting its interaction with proline-rich motifs. nih.gov

Computational Modeling of Enzyme-Substrate Interactions Involving Phospho-L-Tyrosine

Computational modeling has become an indispensable tool for elucidating the dynamic and energetic aspects of enzyme-substrate interactions involving phospho-L-tyrosine. pnas.org Techniques such as molecular dynamics (MD) simulations and hybrid quantum mechanics/molecular mechanics (QM/MM) methods provide insights that are often inaccessible through experimental approaches alone. pnas.orgnih.gov

MD simulations can be used to explore the conformational flexibility of both the enzyme and its substrate during the binding process. pnas.orgnih.gov For example, simulations of the protein tyrosine phosphatase 1B (PTP1B) in complex with a phosphopeptide substrate have shown that electrostatic forces are the primary drivers of binding. pnas.org These simulations also revealed that specific regions of the enzyme exhibit flexibility that is crucial for accommodating the substrate. pnas.org Furthermore, computational approaches can predict how mutations in either the enzyme or the substrate might affect binding affinity and catalytic efficiency.

For studying the catalytic mechanism of phosphoryl transfer, QM/MM simulations are particularly powerful. nih.gov In this approach, the chemically reactive part of the system (e.g., the phosphate group and the active site residues) is treated with quantum mechanics, while the rest of the protein and solvent are described by molecular mechanics. This has been applied to the epidermal growth factor receptor (EGFR) tyrosine kinase domain to delineate the landscape of the phosphoryl transfer reaction. nih.gov Such studies can help to distinguish between different possible reaction mechanisms (e.g., associative versus dissociative) and to identify the key residues involved in catalysis. nih.gov Computational docking can also be used to predict how a substrate peptide will bind to the active site of a kinase, helping to explain the sequence specificity observed experimentally. nih.gov

| Computational Method | Primary Application | Key Insights Gained |

|---|---|---|

| Molecular Dynamics (MD) Simulations | Studying the dynamics of enzyme-substrate binding and conformational changes. | Reveals the role of protein flexibility and identifies key electrostatic and hydrophobic interactions. pnas.orgnih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Investigating the chemical reaction mechanism of phosphoryl transfer. | Elucidates the transition state and reaction pathway of kinase and phosphatase catalysis. nih.gov |

| Molecular Docking | Predicting the binding mode of substrates or inhibitors to enzymes. | Helps to understand substrate specificity and to guide the design of new inhibitors. nih.gov |

Future Directions in the Development of Novel Research Probes and Tools for Phosphotyrosine Signaling

The development of novel chemical probes and research tools is critical for advancing our understanding of phosphotyrosine signaling. nih.gov A major challenge in studying protein tyrosine phosphatases (PTPs) has been the development of tools to monitor their activity directly in a complex biological system. nih.gov To address this, activity-based probes (ABPs) have been designed. These probes typically contain a pTyr mimetic for recognition and a reactive "warhead" that covalently modifies the active site cysteine of a PTP in an activity-dependent manner. pnas.orgnih.govnih.gov For example, probes based on α-bromobenzylphosphonate have been shown to be specific and irreversible inactivators of PTPs, allowing for their activity profiling in complex proteomes. pnas.orgnih.gov

Another significant area of development is the creation of non-hydrolyzable pTyr analogs. nih.govnih.gov The phosphate group of phosphotyrosine is susceptible to cleavage by phosphatases, which can be a limitation for certain experimental applications like affinity purification. nih.govnih.gov To overcome this, mimetics such as 4-[difluoro(phosphono)methyl]-L-phenylalanine (F2Pmp) have been synthesized. nih.gov Peptides incorporating F2Pmp can be used as stable baits to enrich for PTPs and their associated proteins from cell lysates, something that is not possible with probes containing natural phosphotyrosine. nih.gov

Q & A

Basic Research Questions

Q. How should Phospho-L-Tyrosine Disodium Salt be prepared and stored to ensure stability in cell culture applications?

- Methodological Answer : Prepare stock solutions at 25–70 g/L in sterile water or buffer, ensuring pH neutrality (5.5–9.0) to prevent precipitation. Store lyophilized powder at 2–8°C in airtight containers with desiccants to avoid moisture absorption, which can degrade phosphorylation integrity. For liquid formulations, aliquot and freeze at -20°C to limit repeated freeze-thaw cycles .

Q. What are the key considerations for integrating this compound into fed-batch cell culture media?

- Methodological Answer : Co-supplement with S-Sulfocysteine sodium salt to maintain pH neutrality and enable high-concentration feeds (up to 70 g/L). Optimize feed timing and rate to align with cellular metabolic demands, using offline pH and metabolite profiling to adjust dosing and minimize pH spikes .

Q. How does this compound compare to unmodified tyrosine in cell culture performance?

- Methodological Answer : Conduct parallel bioreactor experiments with matched molar concentrations of both compounds. Monitor cell viability, growth rates, and product titers via trypan blue exclusion and ELISA. Phospho-L-Tyrosine enhances solubility in neutral feeds, reducing the need for alkaline adjustments and improving process consistency .

Advanced Research Questions

Q. What strategies mitigate interference from this compound in colorimetric assays (e.g., alkaline phosphatase activity)?

- Methodological Answer : Use separation techniques such as HPLC or ultrafiltration to isolate the compound from analytes. Alternatively, select assay wavelengths (>600 nm) where Phospho-L-Tyrosine’s absorbance is minimal, validated via blank controls containing only the salt .

Q. How can fed-batch processes be intensified using this compound while maintaining critical quality attributes (CQAs)?

- Methodological Answer : Implement design-of-experiments (DoE) to optimize feed composition, temperature, and agitation. Use inline Raman spectroscopy or NMR for real-time monitoring of tyrosine uptake and phosphorylation kinetics. Validate CQAs (e.g., glycosylation profiles) via LC-MS/MS post-harvest .

Q. What analytical approaches quantify this compound in complex matrices like cell lysates?

- Methodological Answer : Employ reverse-phase HPLC with a C18 column and UV detection at 280 nm. Validate the method with spiked recovery experiments (80–120% range) and compare against a calibration curve (1–100 µg/mL). For higher sensitivity, use LC-MS/MS with a deuterated internal standard .

Q. How does this compound influence tyrosine kinase signaling pathways in vitro?

- Methodological Answer : Treat kinase-deficient cell lines with varying concentrations of the compound and monitor phosphorylation states via Western blot (anti-pTyr antibodies). Use competitive inhibition assays with unmodified tyrosine to confirm specificity. Pair with siRNA knockdowns to isolate pathway effects .

Data Contradiction and Troubleshooting

Q. How to resolve discrepancies in reported solubility limits of this compound across studies?

- Methodological Answer : Replicate solubility tests under standardized conditions (e.g., 25°C, pH 7.4 PBS). Characterize batch-to-batch variability via elemental analysis (Na⁺ content) and DSC to check for hydrate formation, which may alter solubility .

Q. Why do some studies observe reduced cell viability with this compound despite its metabolic benefits?

- Methodological Answer : Investigate osmolarity effects by comparing viability in media with iso-osmolar adjustments (e.g., NaCl). Perform metabolomics to identify accumulation of phosphorylated intermediates, which may indicate incomplete cellular uptake or catabolism .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.